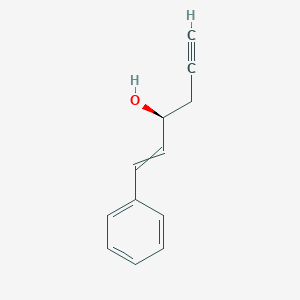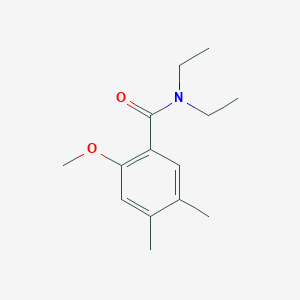![molecular formula C14H26N4O3 B14411377 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone CAS No. 82822-17-1](/img/structure/B14411377.png)
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is a complex organic compound that features a morpholine moiety attached to a tetrahydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimalarial and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone typically involves a multi-step process. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a suitable amine to form the morpholinomethyl intermediate. This intermediate is then subjected to cyclization with a suitable precursor to form the tetrahydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the replication of malaria parasites or inhibit the proliferation of cancer cells by targeting key pathways involved in cell division .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Another morpholine-containing compound with similar synthetic routes.
Schiff Bases of Morpholine: These compounds also feature the morpholine moiety and have been studied for their biological activities.
Uniqueness
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is unique due to its specific structure, which combines the morpholine moiety with a tetrahydropyrimidinone core
Properties
CAS No. |
82822-17-1 |
|---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C14H26N4O3/c19-14-17(12-15-4-8-20-9-5-15)2-1-3-18(14)13-16-6-10-21-11-7-16/h1-13H2 |
InChI Key |
BKOXFDPFVMELRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)CN2CCOCC2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



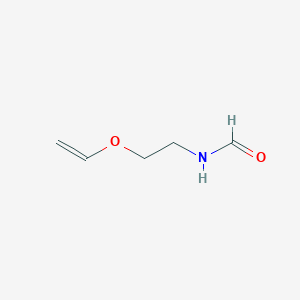
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)


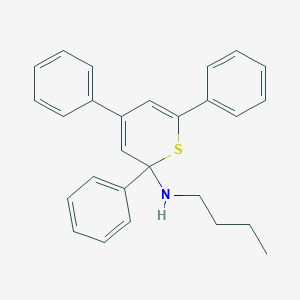
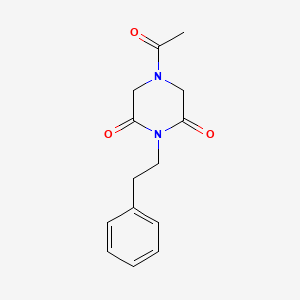
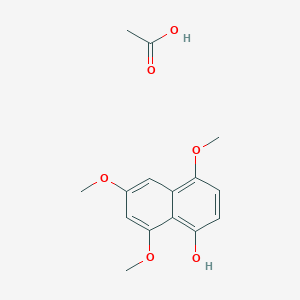

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


